![molecular formula C7H5N3O2 B1486332 Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1086375-50-9](/img/structure/B1486332.png)
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
描述
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound that appears as a yellow powder . It is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in various studies . The synthesis process involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties and stability found in this family of compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Physical And Chemical Properties Analysis
This compound appears as a yellow powder . More detailed physical and chemical properties such as melting point, infrared spectrum, and NMR data can be found in the literature .科学研究应用
Fluorescent Probes for Biological Imaging
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are used as fluorescent probes due to their tunable photophysical properties, which are beneficial for studying the dynamics of intracellular processes . The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making them comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
Antitumor Scaffold
PP derivatives are recognized for their high impact in medicinal chemistry, particularly as an antitumor scaffold. Their structural diversity allows for the design of drugs bearing the PP core, which shows promise in anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs targeting specific cancer types.
Organic Synthesis and Functionalization
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that permits great synthetic versatility. This allows for structural modifications and the development of new synthetic routes, enhancing the possible applications of these compounds in organic synthesis and functionalization .
Chemosensors
Due to the presence of heteroatoms like nitrogen, PPs can act as potential chelating agents for ions. This property is exploited in the development of chemosensors, which are crucial tools for detecting the presence of specific ions or molecules in various environments .
Inhibitory Compounds for Disease Treatment
PPs have been evaluated for their potential as inhibitory compounds against diseases. For instance, carboxamide derivatives of 5-aminopyrazoles have been tested against fungal strains and as inhibitors for succinate dehydrogenase, an enzyme involved in metabolic diseases .
Anticancer Activity and SAR Analysis
PP derivatives have been studied for their anticancer activity against human cancer cell lines. They have shown to induce cell death by apoptosis, inhibiting enzymes like CDK, which are crucial in the cell cycle and cancer progression . Structure-activity relationship (SAR) analysis of these derivatives helps in understanding their mechanism of action and optimizing their anticancer properties.
安全和危害
While specific safety and hazards information for Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not available, general safety measures for handling chemical compounds should be followed. These include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its optical applications. The compound’s interaction with its targets leads to changes in the photophysical properties, affecting the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
The result of the action of this compound is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in the photophysical properties, which are crucial for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of the compound under exposure to extreme pH has been studied . .
属性
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWLDBGGVPVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086375-50-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)
![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)
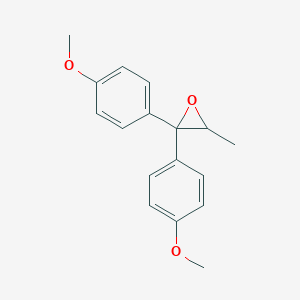
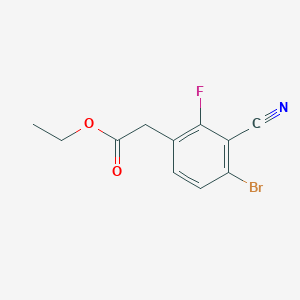
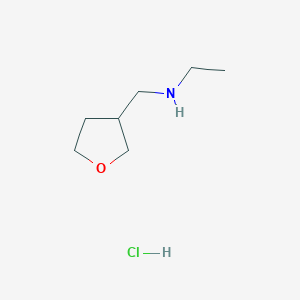
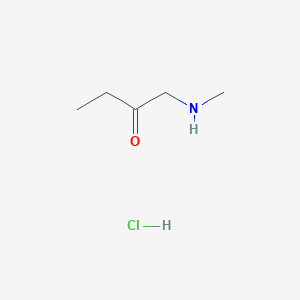
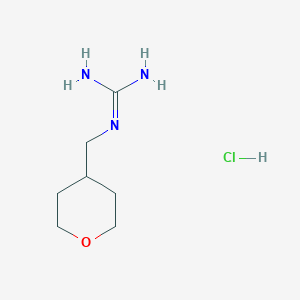
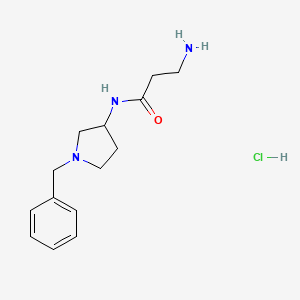

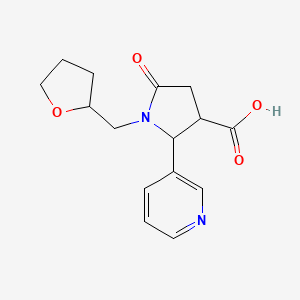

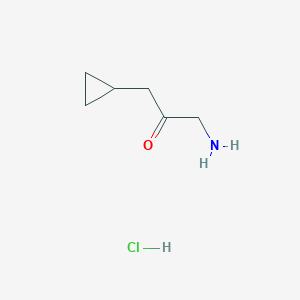

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)